2-Amino-5-(piperidin-1-yl)benzamide
Overview
Description
“2-Amino-5-(piperidin-1-yl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The compound can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H17N3O/c13-11-5-4-9 (8-10 (11)12 (14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2, (H2,14,16) and the Inchi key is PGGDQCIHDBLJJF-UHFFFAOYSA-N .Scientific Research Applications
Serotonin Receptor Agonism and Gastrointestinal Motility
Research into benzamide derivatives, including structures similar to 2-Amino-5-(piperidin-1-yl)benzamide, has shown promise in modulating gastrointestinal motility through serotonin 4 (5-HT4) receptor agonism. Compounds like 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide and related derivatives have been evaluated for their ability to contract the isolated guinea-pig ascending colon, suggesting their potential to enhance gastrointestinal motility and oral bioavailability (S. Sonda et al., 2003).
Anti-Fatigue Effects
Benzamide derivatives have been synthesized and assessed for their anti-fatigue effects in weight-loaded forced swimming mice, serving as an indicator of fatigue. Some derivatives demonstrated longer swimming times to exhaustion compared to the control group, indicating enhanced forced swimming capacity and potential anti-fatigue effects (Xianglong Wu et al., 2014).
Selective Serotonin Receptor Agonism
Further exploration of benzamide derivatives as selective serotonin 4 receptor agonists has highlighted their pharmacological potential. Compounds like 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide have shown efficacy in accelerating gastric emptying and increasing the frequency of defecation, pointing towards their potential as novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).
Antimicrobial Activity
The synthesis of novel benzamide derivatives and their evaluation for antimicrobial activity have been a significant area of research. Compounds with benzamide scaffolds have shown varying degrees of activity against bacterial and fungal strains, suggesting their potential as lead compounds for developing therapeutic agents against infectious diseases (N. Patel et al., 2011).
Fluorescent Probes for DNA Detection
Novel benzamides substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and characterized for their potential applications as DNA-specific fluorescent probes. These compounds' spectroscopic properties indicate their potential utility in detecting ct-DNA, highlighting their relevance in bioanalytical applications (N. Perin et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperidine moiety, such as 2-amino-5-(piperidin-1-yl)benzamide, have been found to exhibit a wide variety of biological activities .
Mode of Action
It is known that compounds with a piperidine moiety can interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are widely used as building blocks in the synthesis of organic compounds, including medicinal products , which suggests that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Properties
IUPAC Name |
2-amino-5-piperidin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDQCIHDBLJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444039 | |
Record name | 2-amino-5-piperidin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314768-97-3 | |
Record name | 2-Amino-5-(piperidin-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314768-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-5-piperidin-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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